

spectroscopic analysis of 1,3-Dimethylurea (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,3-Dimethylurea

Cat. No.: B165225

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Spectroscopic Analysis of 1,3-Dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **1,3-Dimethylurea** (DMU), a compound of interest in various industrial and pharmaceutical applications. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DMU, along with standardized experimental protocols for data acquisition.

Introduction to 1,3-Dimethylurea

1,3-Dimethylurea (CAS No. 96-31-1, Molecular Formula: C₃H₈N₂O, Molecular Weight: 88.11 g/mol) is a symmetrically substituted urea derivative.[1] It serves as a versatile intermediate in the synthesis of various chemicals, including caffeine, theophylline, pharmaceuticals, and herbicides.[2][3] In the textile industry, it is a precursor for formaldehyde-free finishing agents. [2] Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis, quality control, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **1,3**-**Dimethylurea** by providing information about the chemical environment of its hydrogen (¹H)



and carbon (13C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of **1,3-Dimethylurea** is characterized by two main signals corresponding to the methyl (CH₃) and amine (NH) protons. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two N-H protons.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Dimethylurea**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.7 - 5.8	Broad Singlet	2H, N-H
~2.54	Singlet / Doublet	6H, -CH₃

Note: The multiplicity of the methyl peak can appear as a doublet due to coupling with the adjacent N-H proton. However, due to quadrupole broadening from the nitrogen atom and potential proton exchange, it often resolves as a singlet or a broad singlet.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **1,3-Dimethylurea** is simple, showing two distinct signals for the carbonyl carbon and the equivalent methyl carbons.

Table 2: 13C NMR Spectroscopic Data for 1,3-Dimethylurea

Chemical Shift (δ) ppm	Assignment
~161	C=O (Carbonyl)
~27	-CH₃ (Methyl)

Note: Specific chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation. Data for CDCl₃ as a solvent is referenced in literature.[4]

Experimental Protocol for NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Dimethylurea** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- · Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.



- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of **1,3-Dimethylurea** clearly shows characteristic absorptions for N-H, C-H, and C=O bonds.

IR Data

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for 1,3-Dimethylurea

Wavenumber (cm ⁻¹)	Intensity	Assignment
3352	Strong	Asymmetric N-H Stretch
3058	Medium	Symmetric N-H Stretch
2958	Medium	Asymmetric C-H₃ Stretch
2886	Medium	Symmetric C-H₃ Stretch
1635	Very Strong	C=O Stretch (Amide I band)
1558	Strong	N-H Bend (Amide II band)
1458	Medium	Asymmetric C-H₃ Bend
1415	Medium	Symmetric C-H₃ Bend
1215	Medium	C-N Stretch
775	Medium	O=C-N Bend
621	Medium	N-H Out-of-plane Bend

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)



· Sample Preparation:

- Thoroughly grind 1-2 mg of 1,3-Dimethylurea with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Place a small amount of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Background Spectrum:
 - Ensure the sample compartment of the FTIR spectrometer is empty.
 - Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Place the KBr pellet in the sample holder in the spectrometer's beam path.
 - Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm⁻¹.
- Data Processing:
 - The software will automatically perform a Fourier transform on the interferogram to produce the final spectrum (transmittance vs. wavenumber).
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1,3-Dimethylurea**. The electron ionization (EI) method is commonly used, which involves



bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Mass Spectrometry Data

The mass spectrum of **1,3-Dimethylurea** shows a clear molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a substituted urea.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for 1,3-Dimethylurea

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
88	70	[M]+ (Molecular Ion)
58	85	[CH ₃ NHCO] ⁺
57	25	[CH ₃ NCO] ⁺
44	40	[NH₂CO]+
30	100	[CH₃NH]+ (Base Peak)

Source: Data interpreted from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol for Mass Spectrometry

- Sample Introduction:
 - Introduce a small amount of the 1,3-Dimethylurea sample into the mass spectrometer.
 For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).
- Ionization:
 - Utilize an electron ionization (EI) source.



 Bombard the vaporized sample molecules with a beam of electrons, typically with an energy of 70 eV. This will cause the ejection of an electron from the molecule to form the positively charged molecular ion [M]+.

Mass Analysis:

- Accelerate the generated ions out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

- The separated ions are detected by an electron multiplier or similar detector.
- The detector generates a signal that is proportional to the number of ions striking it.

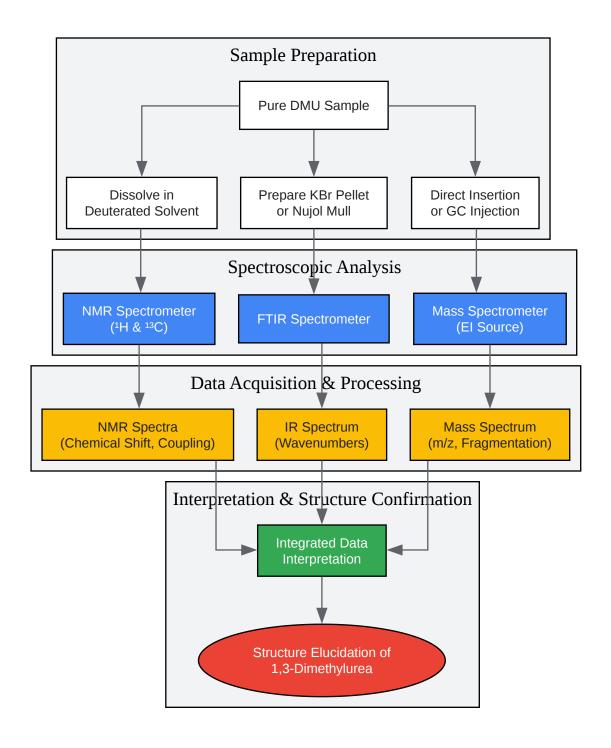
Data Processing:

- The instrument's software records the abundance of each ion at each m/z value.
- The data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value. The most intense peak is designated as the base peak and assigned a relative intensity of 100%.

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic analysis of a compound like **1,3- Dimethylurea** involves sequential data acquisition and integrated interpretation.





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Caption: Workflow for the spectroscopic analysis of **1,3-Dimethylurea**.

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